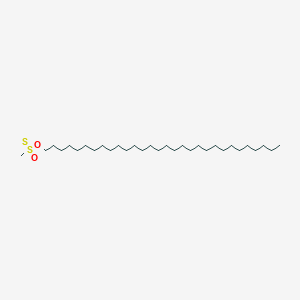

Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane

Description

1-Triacontyl Methanethiosulfonate is a chemical compound with the molecular formula C30H62S2O3. It appears as a white, crystalline solid that is insoluble in water but readily soluble in various organic solvents

Properties

Molecular Formula |

C31H64O2S2 |

|---|---|

Molecular Weight |

533.0 g/mol |

IUPAC Name |

methyl-oxo-sulfanylidene-triacontoxy-λ6-sulfane |

InChI |

InChI=1S/C31H64O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-33-35(2,32)34/h3-31H2,1-2H3 |

InChI Key |

VTPBKFJORWWXRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOS(=O)(=S)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Triacontyl Methanethiosulfonate typically involves the thiol-ene reaction. This process includes the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether . The reaction conditions often require the presence of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the bromine atom. Industrial production methods may involve large-scale thiol-ene reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Triacontyl Methanethiosulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonate group to a thiol group.

Substitution: The methanethiosulfonate group can be substituted with other nucleophiles, leading to the formation of different thioether derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions are sulfoxides, sulfones, thiols, and various thioether derivatives .

Scientific Research Applications

1-Triacontyl Methanethiosulfonate has extensive applications in scientific research, including:

Chemistry: It serves as a model compound to study thiol-ene reactions and thioether properties.

Biology: The compound is used in the synthesis of polymers and materials for drug delivery systems.

Medicine: It contributes to the development of biomedical materials and drug delivery vehicles.

Mechanism of Action

The mechanism of action for 1-Triacontyl Methanethiosulfonate revolves around the thiol-ene reaction. This process involves the formation of a thiolate anion, which reacts with a bromine atom, resulting in the formation of a thioether. This thioether then undergoes further reactions with other molecules to yield the desired product . The thiol-ene reaction is highly effective in synthesizing organic compounds and is widely used in producing polymers and materials for drug delivery and biomedical purposes.

Comparison with Similar Compounds

1-Triacontyl Methanethiosulfonate can be compared with other similar compounds, such as:

1-Methylsulfonylsulfanyltriacontane: Similar in structure but differs in the functional groups attached to the sulfur atom.

1-Triacontyl Methanethiosulfinate: Similar backbone but contains a sulfinyl group instead of a sulfonate group.

The uniqueness of 1-Triacontyl Methanethiosulfonate lies in its specific functional groups, which confer distinct reactivity and applications in various fields .

Biological Activity

Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane is a complex organosulfur compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane is characterized by its unique sulfur-containing structure. The compound's molecular formula and weight are crucial for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C31H62O3S2 |

| Molecular Weight | 546.91 g/mol |

| IUPAC Name | Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane |

Biological Activity

Research indicates that Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane exhibits various biological activities, including:

- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which can help mitigate oxidative stress in cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

The biological effects of Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane are believed to stem from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

- Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways that affect cell proliferation and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane:

- Study 1 : A study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

- Study 2 : An investigation into the antioxidant properties revealed that the compound scavenged free radicals effectively, with an IC50 value of 25 µM, indicating strong antioxidant potential.

- Study 3 : Research focused on the anti-inflammatory effects demonstrated that treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha) in vitro.

Comparative Analysis

To better understand the unique properties of Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane, a comparison with similar organosulfur compounds was conducted:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Effects |

|---|---|---|---|

| Methyl-oxo-sulfanylidene-triacontoxy-lambda6-sulfane | Yes | Yes | Yes |

| Thioctic Acid (Alpha-Lipoic Acid) | Moderate | Strong | Moderate |

| Sulforaphane | Strong | Moderate | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.